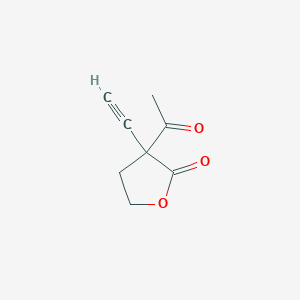

3-Acetyl-3-ethynyloxolan-2-one

Description

3-Acetyl-3-ethynyloxolan-2-one is a substituted γ-lactone (oxolan-2-one) featuring an acetyl group and an ethynyl (C≡CH) substituent at the 3-position of the five-membered lactone ring.

Properties

CAS No. |

127783-39-5 |

|---|---|

Molecular Formula |

C8H8O3 |

Molecular Weight |

152.15 g/mol |

IUPAC Name |

3-acetyl-3-ethynyloxolan-2-one |

InChI |

InChI=1S/C8H8O3/c1-3-8(6(2)9)4-5-11-7(8)10/h1H,4-5H2,2H3 |

InChI Key |

ZQGXTGGVQDMHNC-UHFFFAOYSA-N |

SMILES |

CC(=O)C1(CCOC1=O)C#C |

Canonical SMILES |

CC(=O)C1(CCOC1=O)C#C |

Synonyms |

2(3H)-Furanone, 3-acetyl-3-ethynyldihydro- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Acetyl-3-hydroxyoxolan-2-one

- Structure : Differs from 3-acetyl-3-ethynyloxolan-2-one by replacing the ethynyl group with a hydroxy (-OH) substituent.

- Conversely, the ethynyl group offers reactivity in click chemistry (e.g., Huisgen cycloaddition) . Stability: The ethynyl group may confer greater thermal stability due to conjugation with the lactone ring, whereas the hydroxy group could lead to lactone ring hydrolysis under acidic/basic conditions.

Dioxolane Derivatives (e.g., 2-Methyl-1,3-dioxolane)

- Structure : 1,3-dioxolane derivatives (e.g., 2-Methyl-1,3-dioxolane, CAS 497-26-7) share a five-membered oxygenated ring but lack the lactone carbonyl and acetyl/ethynyl substituents .

- Key Differences :

- Ring Stability : Dioxolanes are more hydrolytically stable than lactones due to the absence of a strained carbonyl group.

- Applications : Dioxolanes are commonly used as solvents or flavoring agents, whereas lactones like this compound may serve as bioactive precursors or synthetic intermediates.

Acetyl-Containing Bioactive Lipids (e.g., Ac-GEPC)

- Structure : 1-O-alkyl-2-acetyl-sn-glyceryl-3-phosphorylcholine (Ac-GEPC) is a phospholipid with a short-chain acetyl group critical for platelet-activating factor (PAF) activity .

- Key Differences :

- Functionality : While both compounds feature acetyl groups, Ac-GEPC’s biological activity depends on the phospholipid backbone and acetyl position. In contrast, this compound’s acetyl group may modulate electronic effects in the lactone ring.

- Substituent Effects : In Ac-GEPC, replacing acetyl with propionyl reduces platelet activity by ~7-fold, highlighting the sensitivity of biological systems to acyl chain length. This suggests that analogous substitutions in this compound could similarly alter reactivity or stability .

Research Implications

The ethynyl group in this compound distinguishes it from hydroxy or alkyl-substituted analogs, offering unique reactivity for synthetic chemistry.

Limitations : Direct data on this compound’s physical properties (e.g., CAS number, solubility) are absent in the provided evidence; comparisons rely on structural and functional analogies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.